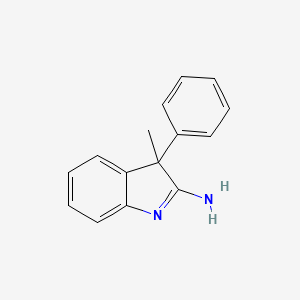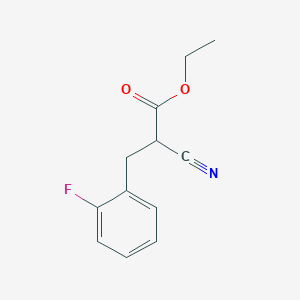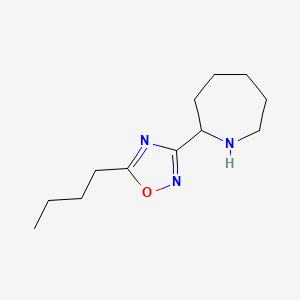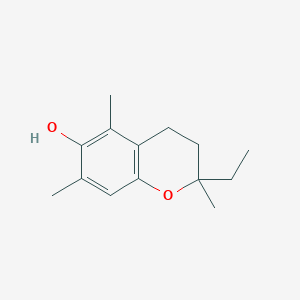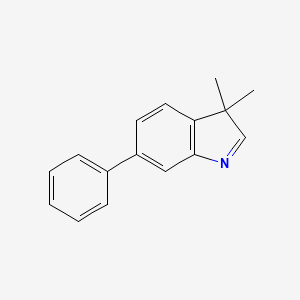
6-Pentyldecahydronaphthalen-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Pentyldecahydronaphthalen-2-ol is an organic compound with the molecular formula C15H28O It is a derivative of decahydronaphthalene, where a pentyl group is attached to the sixth carbon and a hydroxyl group is attached to the second carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Pentyldecahydronaphthalen-2-ol typically involves the hydrogenation of naphthalene derivatives followed by functional group modifications. One common method includes the catalytic hydrogenation of 6-pentylnaphthalene using a palladium or platinum catalyst under high pressure and temperature conditions. The resulting decahydronaphthalene derivative is then subjected to hydroxylation to introduce the hydroxyl group at the second carbon position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient hydrogenation and hydroxylation processes. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
6-Pentyldecahydronaphthalen-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a fully saturated hydrocarbon.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 6-pentyldecahydronaphthalen-2-one or 6-pentyldecahydronaphthalene-2-carboxylic acid.
Reduction: Formation of 6-pentyldecahydronaphthalene.
Substitution: Formation of 6-pentyldecahydronaphthalen-2-halide or 6-pentyldecahydronaphthalen-2-amine.
Applications De Recherche Scientifique
6-Pentyldecahydronaphthalen-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a model compound for studying hydrogenation and hydroxylation reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological effects.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals due to its unique scent and chemical properties.
Mécanisme D'action
The mechanism of action of 6-Pentyldecahydronaphthalen-2-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the hydrophobic pentyl group can interact with lipid membranes, affecting membrane fluidity and permeability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Pentylnaphthalene: Lacks the hydroxyl group, making it less polar and less reactive in certain chemical reactions.
Decahydronaphthalene: Lacks both the pentyl and hydroxyl groups, resulting in different chemical and physical properties.
2-Naphthol: Contains a hydroxyl group but lacks the pentyl group, leading to different reactivity and applications.
Uniqueness
6-Pentyldecahydronaphthalen-2-ol is unique due to the presence of both the pentyl and hydroxyl groups, which confer distinct chemical properties and reactivity
Propriétés
Formule moléculaire |
C15H28O |
|---|---|
Poids moléculaire |
224.38 g/mol |
Nom IUPAC |
6-pentyl-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-2-ol |
InChI |
InChI=1S/C15H28O/c1-2-3-4-5-12-6-7-14-11-15(16)9-8-13(14)10-12/h12-16H,2-11H2,1H3 |
Clé InChI |
NOTJDQWKBGNRMN-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC1CCC2CC(CCC2C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-Chloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-N-methylacetamide](/img/structure/B11882998.png)

![1-{[Chloro(dimethyl)silyl]methyl}azepan-2-one](/img/structure/B11883016.png)
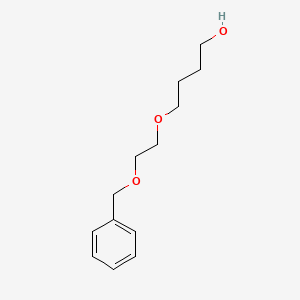
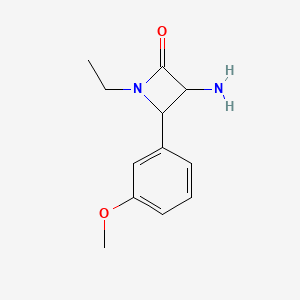
![4-Benzyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11883040.png)
